

R-7050: A Technical Guide to a Novel TNF- α Signaling Inhibitor

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Compound of Interest

Compound Name: R-7050

Cat. No.: B15607873

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Introduction

R-7050 is a cell-permeable, experimental triazoloquinoxaline compound that functions as a potent and selective antagonist of Tumor Necrosis Factor-alpha (TNF- α) signaling. Unlike biologic TNF- α inhibitors that directly bind to the cytokine, **R-7050** employs a distinct mechanism of action by targeting the intracellular signaling complex associated with the TNF receptor 1 (TNFR1). This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental protocols relevant to the investigation of **R-7050**.

Core Molecular and Physicochemical Properties

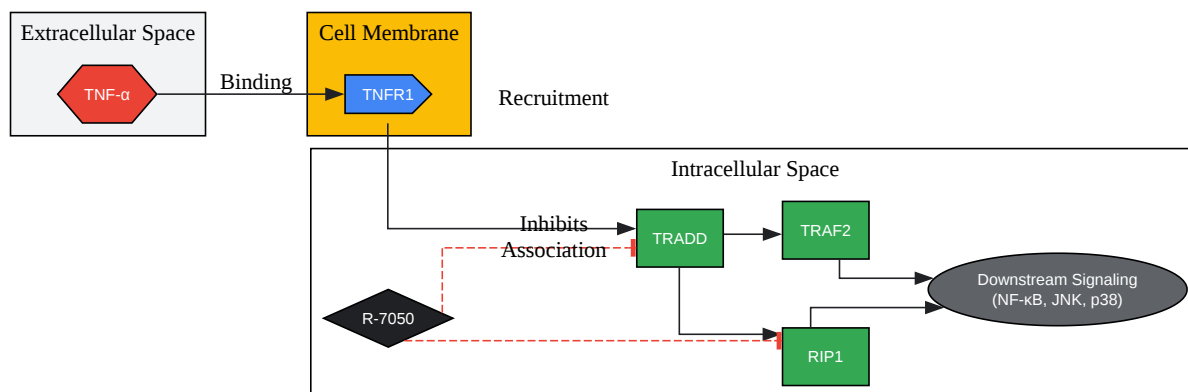
R-7050 is a small molecule inhibitor with the following key characteristics:

Property	Value	Reference
Molecular Formula	C ₁₆ H ₈ ClF ₃ N ₄ S	[1]
Molecular Weight	380.77 g/mol	[1]
IUPAC Name	8-chloro-4-(phenylsulfanyl)-1-(trifluoromethyl)-[2][3] [4]triazolo[4,3-a]quinoxaline	
CAS Number	303997-35-5	[1]

Mechanism of Action: Inhibition of TNFR1 Signaling Complex

R-7050 exerts its anti-inflammatory effects by disrupting the formation of the initial signaling complex downstream of TNFR1 activation. Upon binding of TNF- α to TNFR1, a conformational change in the receptor's intracellular death domain (DD) normally facilitates the recruitment of the adaptor protein TNFR1-associated death domain protein (TRADD). TRADD then serves as a scaffold to recruit other key signaling molecules, including Receptor-Interacting Protein 1 (RIP1) and TNF receptor-associated factor 2 (TRAF2), initiating downstream signaling cascades that lead to the activation of NF- κ B and Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38.

R-7050 selectively inhibits the association of TRADD and RIP1 with TNFR1. This preventative action blocks the assembly of the functional signaling platform, thereby inhibiting the subsequent activation of inflammatory and apoptotic pathways.



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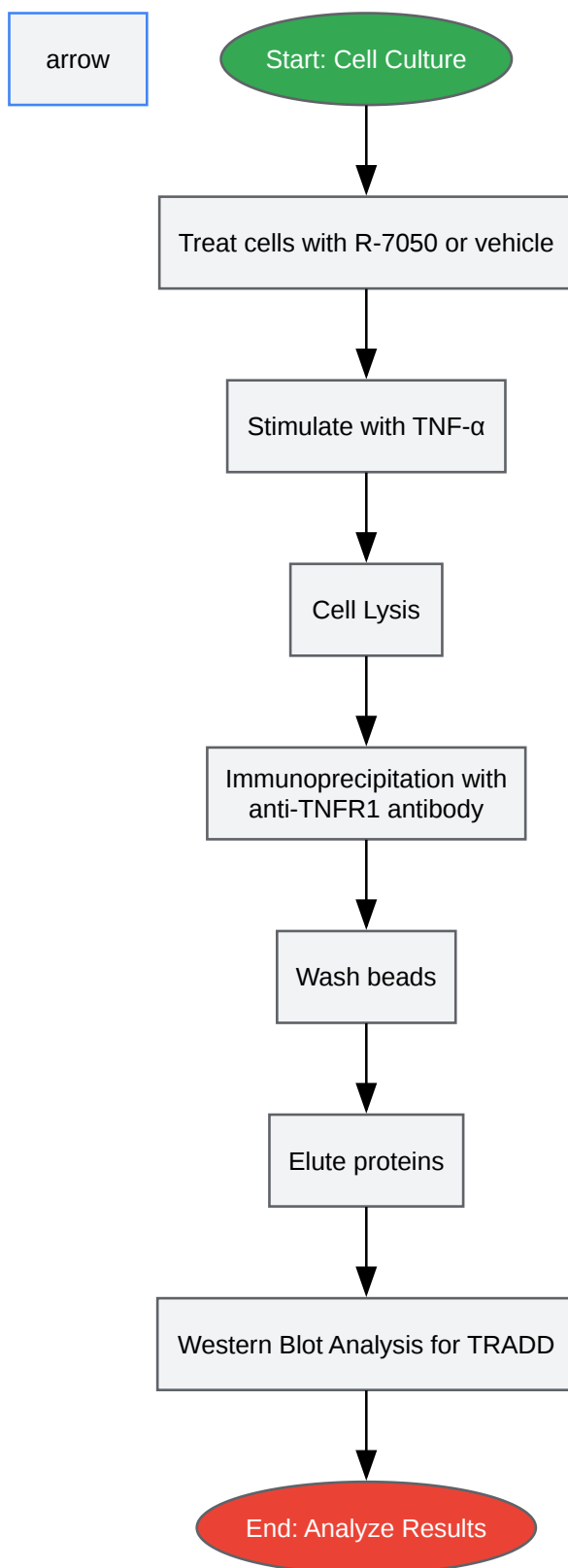
Caption: R-7050 inhibits TNF-α signaling by blocking TRADD and RIP1 association with TNFR1.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **R-7050**.

Protocol 1: Immunoprecipitation to Demonstrate Disruption of TNFR1-TRADD Interaction

This protocol details the procedure to show that **R-7050** inhibits the interaction between TNFR1 and TRADD following TNF-α stimulation.



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Caption: Workflow for TNFR1 immunoprecipitation to assess **R-7050** activity.

Materials:

- Cell line expressing TNFR1 (e.g., HeLa, HEK293T)
- **R-7050**
- Recombinant human TNF- α
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-TNFR1 antibody for immunoprecipitation
- Anti-TRADD antibody for Western blotting
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Cell Culture and Treatment:
 - Plate cells and grow to 80-90% confluency.
 - Pre-treat cells with the desired concentrations of **R-7050** or vehicle (e.g., DMSO) for 1-2 hours.
- Stimulation:
 - Stimulate the cells with TNF- α (e.g., 20 ng/mL) for 15-30 minutes.
- Cell Lysis:
 - Wash cells with ice-cold PBS.

- Lyse cells in ice-cold lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Incubate the cell lysate with an anti-TNFR1 antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G magnetic beads and incubate for another 1-2 hours.
 - Wash the beads several times with wash buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads using elution buffer and heat.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with an anti-TRADD antibody.
 - Develop the blot to visualize the bands. A reduced TRADD band in the **R-7050** treated samples indicates inhibition of the TNFR1-TRADD interaction.

Protocol 2: Western Blot for Phosphorylated JNK (p-JNK)

This protocol is designed to assess the inhibitory effect of **R-7050** on the downstream JNK signaling pathway.

Materials:

- Cell line responsive to TNF- α
- **R-7050**
- Recombinant human TNF- α
- Cell lysis buffer with protease and phosphatase inhibitors

- Antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Cell Treatment and Lysis:
 - Follow the same cell culture, treatment, and stimulation steps as in Protocol 1.
 - Lyse the cells and quantify the protein concentration.
- Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer to a PVDF membrane.
 - Block the membrane and probe with the anti-phospho-JNK antibody overnight at 4°C.
 - Wash and incubate with a secondary antibody.
 - Develop the blot.
 - Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal loading.
A decrease in the p-JNK signal relative to total JNK in **R-7050** treated cells indicates pathway inhibition.

Protocol 3: In Vitro JNK Kinase Assay

This assay directly measures the enzymatic activity of JNK immunoprecipitated from cells treated with **R-7050**.

Materials:

- Cell lysates prepared as in the previous protocols
- Anti-JNK antibody for immunoprecipitation

- Protein A/G beads
- Kinase assay buffer
- Recombinant c-Jun (substrate)
- ATP
- Anti-phospho-c-Jun (Ser63) antibody

Procedure:

- Immunoprecipitate JNK:
 - Immunoprecipitate JNK from cell lysates using an anti-JNK antibody and Protein A/G beads.
 - Wash the beads thoroughly to remove contaminants.
- Kinase Reaction:
 - Resuspend the beads in kinase assay buffer.
 - Add recombinant c-Jun and ATP to initiate the kinase reaction.
 - Incubate at 30°C for 30 minutes.
- Analysis:
 - Terminate the reaction and elute the proteins.
 - Perform a Western blot on the supernatant and probe with an anti-phospho-c-Jun antibody. A weaker phospho-c-Jun signal in samples from **R-7050**-treated cells indicates reduced JNK activity.

Conclusion

R-7050 represents a promising small molecule inhibitor of TNF- α signaling with a unique mechanism of action. The experimental protocols provided in this guide offer a framework for

researchers to investigate its efficacy and further elucidate its therapeutic potential in inflammatory and autoimmune diseases. The ability of **R-7050** to specifically target the intracellular TNFR1 signaling complex provides a valuable tool for dissecting the complexities of TNF- α biology.

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